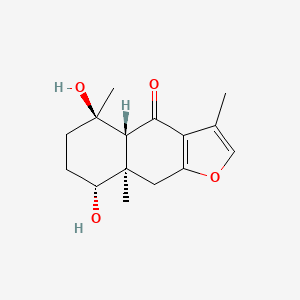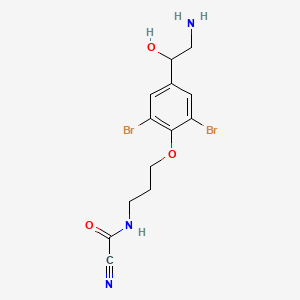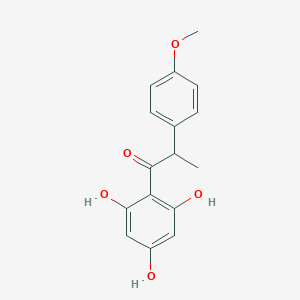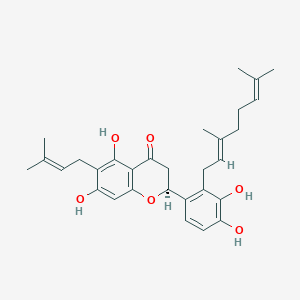
nymphaeol C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nymphaeol C is a tetrahydroxyflavanone that is (2S)-flavanone substituted by hydroxy group at positions 5, 7, 3' and 4', a geranyl group at position 2' and a prenyl group at position 6. Isolated from Macaranga tanarius and propolis collected in Okinawa, it exhibits radical scavenging activity. It has a role as a metabolite and a radical scavenger. It is a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones.
Aplicaciones Científicas De Investigación
Antidiabetic Properties
Nymphaea species, including compounds like nymphaeol C, have been studied for their potential antidiabetic properties. Nymphaea stellata, specifically, has shown significant plasma glucose-lowering abilities. An active compound, nymphayol, isolated from this species, was found to improve glucose-stimulated insulin secretion and enhance insulin sensitization in diabetic rats (Subash-Babu, Ignacimuthu, & Alshatwi, 2015). Additionally, another study highlighted the hypoglycemic and antihyperglycemic activity of Nymphaea stellata flowers in diabetic rats (Rajagopal, Sasikala, & Ragavan, 2008).
Anti-Inflammatory and Antioxidant Effects
Several studies have explored the anti-inflammatory and antioxidant potential of Nymphaea species. For instance, an ethyl acetate fraction from Nymphaea hybrida showed significant anti-inflammatory effects in LPS-stimulated RAW 264.7 cells and murine models (Zhang et al., 2020). Similarly, Nymphaea alba has been found to possess antioxidant flavonoids, which may contribute to its pharmacological effects (Cudălbeanu et al., 2018).
Hepatoprotective Activities
Nymphaea species have been investigated for their hepatoprotective activities. For example, Nymphaea stellata demonstrated protective effects against carbon tetrachloride-induced hepatic damage in rats (Bhandarkar & Khan, 2004). Another study on Nymphaea lotus reported its effectiveness in ameliorating chronic liver injury induced by carbon tetrachloride, primarily via inhibition of oxidative stress (Oyeyemi et al., 2017).
Potential in Dental Applications
Research has indicated the potential of Nymphaea species in promoting dental health. A study discovered that prenylflavonoids from Macaranga tanarius, including nymphaeol C, stimulated odontoblast differentiation and tooth-root formation, suggesting potential applications in dental tissue regeneration (Nam et al., 2021).
Neuroprotective and Sedative Effects
Nymphaea species have also been explored for their neuroprotective and sedative properties. For example, extracts from Nymphaea stellata leaves demonstrated acetylcholinesterase inhibition activity, relevant in the treatment of Alzheimer's disease (Devarajan, 2017). Additionally, Nymphaea lotus was found to have sedative and central nervous system depressant effects, which may be beneficial in managing insomnia and anxiety-related disorders (Salaudeen et al., 2020).
Antimicrobial and Quorum Sensing Inhibition
The antimicrobial properties and quorum sensing inhibition effects of Nymphaea species have been noted. Nymphaea tetragona extract showed significant concentration-dependent inhibitory effects on quorum sensing-mediated virulence factors of bacteria (Hossain et al., 2015).
Propiedades
Nombre del producto |
nymphaeol C |
|---|---|
Fórmula molecular |
C30H36O6 |
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
(2S)-2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4-dihydroxyphenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H36O6/c1-17(2)7-6-8-19(5)10-12-21-20(13-14-23(31)29(21)34)26-16-25(33)28-27(36-26)15-24(32)22(30(28)35)11-9-18(3)4/h7,9-10,13-15,26,31-32,34-35H,6,8,11-12,16H2,1-5H3/b19-10+/t26-/m0/s1 |
Clave InChI |
SZHDIKOQLFZADP-XBPZWBIKSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)O)[C@@H]2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)/C)C |
SMILES canónico |
CC(=CCCC(=CCC1=C(C=CC(=C1O)O)C2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)C)C |
Sinónimos |
nymphaeol C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




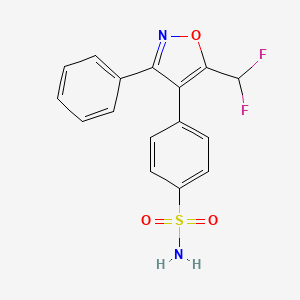

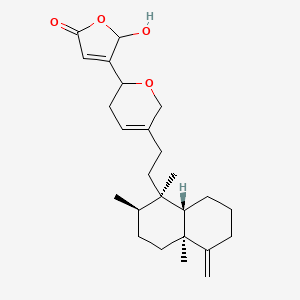


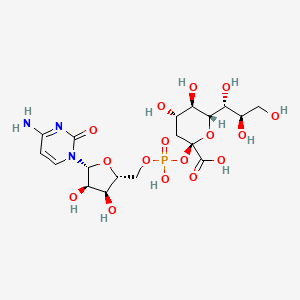
![2,3,8,10-tetrahydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B1254214.png)

![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B1254218.png)
